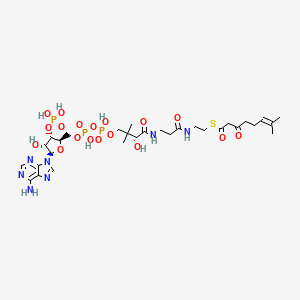
7-Methyl-3-oxo-6-octenoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3-oxooct-6-enoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 7-methyl-3-oxooct-6-enoic acid. It has a role as a mouse metabolite. It derives from a 7-methyl-3-oxooctanoic acid. It is a conjugate acid of a 7-methyl-3-oxooct-6-enoyl-CoA(4-).
7-Methyl-3-oxooct-6-enoyl-CoA belongs to the class of organic compounds known as 3-oxo-acyl coas. These are organic compounds containing a 3-oxo acylated coenzyme A derivative. Thus, 7-methyl-3-oxooct-6-enoyl-CoA is considered to be a fatty ester lipid molecule. 7-Methyl-3-oxooct-6-enoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 7-Methyl-3-oxooct-6-enoyl-CoA has been primarily detected in urine. Within the cell, 7-methyl-3-oxooct-6-enoyl-CoA is primarily located in the cytoplasm. 7-Methyl-3-oxooct-6-enoyl-CoA can be biosynthesized from 7-methyl-3-oxooctanoic acid.
Wissenschaftliche Forschungsanwendungen
Stereochemical Mechanism Studies
Mizugaki et al. (1982) explored the stereochemical mechanism of the reduction of cis-2-octenoyl-coenzyme A (CoA) by cis-2-enoyl-CoA reductase from E. coli. Their research helps in understanding the stereochemical features of reactions involving similar compounds like 7-Methyl-3-oxo-6-octenoyl-CoA (Mizugaki et al., 1982).
Cyclization Reaction Studies
Tsuji et al. (1980) investigated the cyclization of methyl 3-oxo-8-phenoxy-6-octenoate using a palladium-catalyzed process. This research contributes to the broader understanding of reactions and potential applications of similar compounds like 7-Methyl-3-oxo-6-octenoyl-CoA (Tsuji et al., 1980).
Acyl-CoA Dehydrogenase Studies
Lau et al. (1988) conducted studies on the reductive half-reaction in Acyl-CoA dehydrogenase from pig kidney with analogues of octanoyl-CoA. This research helps in understanding the enzyme's interaction with compounds structurally related to 7-Methyl-3-oxo-6-octenoyl-CoA (Lau et al., 1988).
Inhibitor Studies for Dehydrogenase
Cummings and Thorpe (1994) identified 3-methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA as mechanism-based inhibitors of medium chain acyl-CoA dehydrogenase from pig kidney. This study provides insights into how similar compounds, like 7-Methyl-3-oxo-6-octenoyl-CoA, might interact with dehydrogenases (Cummings & Thorpe, 1994).
Biosynthesis of Unusual Amino Acids
Offenzeller et al. (1993, 1996) conducted studies on the biosynthesis of unusual amino acids in cyclosporin A, identifying intermediates like 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid. This research helps in understanding the biosynthesis pathways in which compounds like 7-Methyl-3-oxo-6-octenoyl-CoA could be involved (Offenzeller et al., 1993) (Offenzeller et al., 1996).
Binding Studies with Medium Chain Acyl-CoA Dehydrogenase
Srivastava et al. (1997) explored the binding of octenoyl-CoA to pig kidney medium chain acyl-CoA dehydrogenase. This study helps understand how similar compounds, like 7-Methyl-3-oxo-6-octenoyl-CoA, might bind to enzymes (Srivastava et al., 1997).
Eigenschaften
Produktname |
7-Methyl-3-oxo-6-octenoyl-CoA |
|---|---|
Molekularformel |
C30H48N7O18P3S |
Molekulargewicht |
919.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyl-3-oxooct-6-enethioate |
InChI |
InChI=1S/C30H48N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h6,15-16,19,23-25,29,41-42H,5,7-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1 |
InChI-Schlüssel |
LPMIXVANMSEERY-FUEUKBNZSA-N |
Isomerische SMILES |
CC(=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
Kanonische SMILES |
CC(=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
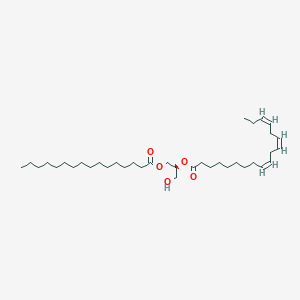

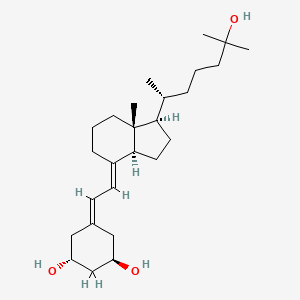
![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)

![(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B1244644.png)
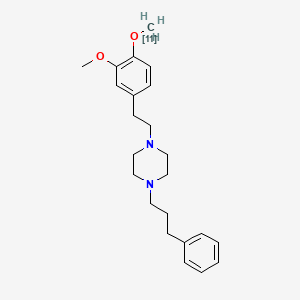
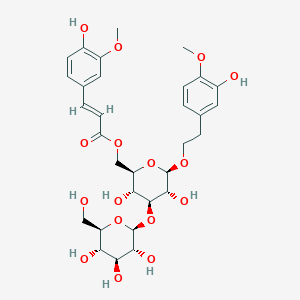
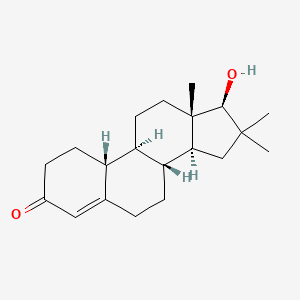

![3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid](/img/structure/B1244652.png)
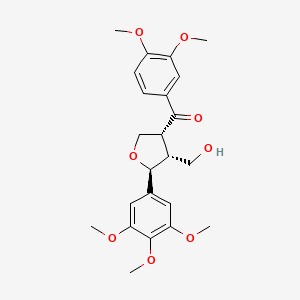
![[[(1S)-2-dibenzofuran-3-yl-1-(2H-tetrazol-5-yl)ethyl]amino]methylphosphonic acid](/img/structure/B1244655.png)